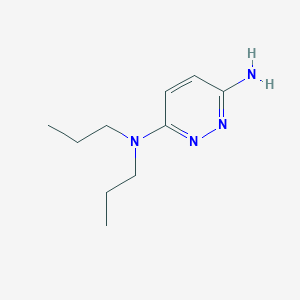

N3,N3-dipropylpyridazine-3,6-diamine

説明

N3,N3-Dipropylpyridazine-3,6-diamine is a pyridazine derivative featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The compound is substituted at the 3- and 6-positions with amine groups. Specifically, the nitrogen at position 3 (N3) is functionalized with two propyl groups (N3,N3-dipropyl), while the nitrogen at position 6 (N6) retains two hydrogen atoms (NH₂). This structural configuration distinguishes it from other pyridazine derivatives, where substituents and substitution patterns vary significantly, leading to divergent physicochemical and biological properties.

Such methods likely apply to N3,N3-dipropylpyridazine-3,6-diamine, where propyl groups are introduced via alkylation or cross-coupling steps.

特性

分子式 |

C10H18N4 |

|---|---|

分子量 |

194.28 g/mol |

IUPAC名 |

3-N,3-N-dipropylpyridazine-3,6-diamine |

InChI |

InChI=1S/C10H18N4/c1-3-7-14(8-4-2)10-6-5-9(11)12-13-10/h5-6H,3-4,7-8H2,1-2H3,(H2,11,12) |

InChIキー |

ZBHPDTSJLMYIQI-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)C1=NN=C(C=C1)N |

製品の起源 |

United States |

類似化合物との比較

N3,N6-Diphenylpyridazine-3,6-diamine

- Structure : Phenyl groups at N3 and N6 positions.

- Activity : Exhibits antimicrobial properties due to the N3,N6-diphenylpyridazine-3,6-diamine skeleton, which is critical for binding microbial targets .

- Comparison : N3,N3-Dipropylpyridazine-3,6-diamine lacks phenyl groups and instead has propyl substituents at N3. This likely reduces antimicrobial efficacy, as alkyl chains (propyl) are less electron-withdrawing and may disrupt π-π stacking interactions required for target binding .

Pyrazolo[3,4-d]pyrimidine-3,6-diamine Derivatives

- Structure : Methyl groups at N3 and N6 on a pyrimidine core (distinct from pyridazine).

- Activity : Methylation enhances ACK1 tyrosine kinase inhibition by 1,333-fold, demonstrating the "magic methyl effect" in bioactivity .

- While methyl groups improve metabolic stability, propyl may increase lipophilicity, affecting membrane permeability and off-target interactions .

Structural Modifications and Functional Outcomes

N6,N6-Diethyl-1,2,4-Triazolo[4,3-b]pyridazine-3,6-diamine

- Structure : Pyridazine fused with a triazole ring; diethyl groups at N6.

- Activity : Used in pharmaceutical applications (exact mechanism unspecified) .

- Comparison : The triazolo ring introduces additional nitrogen atoms, enhancing electronic delocalization and binding affinity. In contrast, N3,N3-dipropylpyridazine-3,6-diamine has a simpler pyridazine core, which may limit its utility in contexts requiring rigid, multi-ring architectures .

Physicochemical Properties

Solubility and Stability

- N3,N3-Dipropylpyridazine-3,6-diamine : Likely soluble in polar solvents (e.g., dichloromethane, chloroform) due to the amine groups, though propyl substituents may reduce solubility compared to smaller alkyl or aryl groups .

- 2,6PyDANCBZ and 3,5PyDANCBZ : Pyridine-based analogs with methoxyphenyl substituents exhibit high solubility in polar solvents, demonstrating that substituent polarity directly influences solubility .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Key Properties

Table 2: Physicochemical Comparison

| Compound Name | Solubility Profile | LogP (Predicted) | Thermal Stability |

|---|---|---|---|

| N3,N3-Dipropylpyridazine-3,6-diamine | Moderate (polar solvents) | ~2.5 | Moderate |

| N3,N6-Diphenylpyridazine-3,6-diamine | Low (nonpolar solvents) | ~3.8 | High |

| 2,6PyDANCBZ | High (chloroform, dioxane) | ~4.2 | High |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。